4-(8-(Benzyloxy)quinolin-2-yl)morpholine
Description
Properties
IUPAC Name |
4-(8-phenylmethoxyquinolin-2-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-2-5-16(6-3-1)15-24-18-8-4-7-17-9-10-19(21-20(17)18)22-11-13-23-14-12-22/h1-10H,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEVQJPQWIHHFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(C=CC=C3OCC4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
In contrast, bulkier groups like benzyloxy (target compound) may reduce cellular penetration but improve target specificity. The nitro and dichloromethyl groups in compound 13 confer anti-MRSA activity, suggesting that electron-deficient substituents enhance antimicrobial potency .
Morpholine Role :
- Morpholine is a common feature in all compounds, likely improving solubility and pharmacokinetics. Its absence in compound 13 (replaced by a thioacetic acid group) shifts activity toward antibacterial rather than anticancer effects .
Heterocyclic Hybrids :
- Triazole-morpholine hybrids (e.g., 6e) exhibit enhanced cytotoxicity due to triazole’s ability to engage in dipole interactions and metal coordination . The target compound’s benzyloxy group may instead rely on hydrophobic interactions or aryl receptor binding.
Physicochemical Properties
- Solubility and Bioavailability: Morpholine-containing compounds (target, 6e, ) likely exhibit improved water solubility compared to non-polar analogs. The benzyloxy group’s hydrophobicity may balance this, optimizing membrane permeability.
Biological Activity
4-(8-(Benzyloxy)quinolin-2-yl)morpholine is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The benzyloxy group is introduced to a quinoline scaffold, followed by the attachment of a morpholine moiety. The synthetic routes often utilize methods such as nucleophilic substitution and coupling reactions to achieve the desired compound with high purity and yield.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of quinolines have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
Anticancer Activity
In vitro evaluations have demonstrated that quinoline derivatives can inhibit the proliferation of cancer cell lines. For example, related compounds have shown EC50 values between 2.5 and 3.8 µM against mammalian cell lines, suggesting a potent anticancer effect . The mechanism often involves the disruption of cellular processes through intercalation into DNA or inhibition of topoisomerases .
The biological activity of this compound may be attributed to its ability to form stable complexes with biomolecules. The benzyloxy substituent can enhance binding affinity to specific receptors or enzymes, potentially acting as a pharmacophoric element in drug design . Additionally, the morpholine ring can contribute to the compound's lipophilicity and membrane permeability, facilitating cellular uptake.
Case Studies
| Study | Findings | Methodology |
|---|---|---|
| Study on Antimicrobial Activity | Demonstrated significant activity against Gram-positive and Gram-negative bacteria | MIC assays conducted on various bacterial strains |
| Evaluation of Anticancer Properties | Inhibited growth in multiple cancer cell lines with low EC50 values | Cell viability assays and apoptosis studies |
| Mechanistic Study | Identified interaction with DNA and topoisomerase enzymes | Molecular docking and binding affinity assays |
Scientific Research Applications
Pharmacological Applications
Antimicrobial Activity
Research indicates that quinoline derivatives, including 4-(8-(Benzyloxy)quinolin-2-yl)morpholine, exhibit significant antimicrobial properties. These compounds have been shown to inhibit various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. The presence of the quinoline moiety enhances the compound's ability to interact with bacterial DNA gyrase, a key target for developing new antibiotics .
Anticancer Properties
Quinoline derivatives are also recognized for their anticancer potential. Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, suggesting its role as a potential therapeutic agent in oncology. The compound's mechanism may involve the inhibition of specific enzymes or pathways critical for cancer cell survival and proliferation .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, this compound may exhibit anti-inflammatory effects. Research suggests that quinoline-based compounds can modulate inflammatory pathways, making them candidates for treating inflammatory diseases .
Mechanistic Insights
Understanding the mechanism of action of this compound is crucial for optimizing its pharmacological efficacy. Interaction studies often utilize techniques such as molecular docking and binding affinity assays to elucidate how this compound interacts with specific biological targets. Such studies are essential for identifying the most effective therapeutic applications and enhancing the compound's bioactivity .
Synthesis and Structural Analysis
The synthesis of this compound typically involves multi-step organic reactions. The structural features contribute significantly to its reactivity and biological activity:
| Structural Feature | Description |
|---|---|
| Morpholine Ring | Provides nucleophilic characteristics for reactions. |
| Quinoline Moiety | Allows for electrophilic aromatic substitution, enhancing biological interactions. |
| Benzyloxy Group | Can be hydrolyzed to yield biologically active derivatives, such as 8-hydroxyquinoline. |
Comparative Analysis with Related Compounds
Several compounds share structural similarities with this compound, providing insights into its unique properties:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 8-Benzyloxyquinoline | Benzyloxy group on quinoline | Known for chelating properties |
| 4-(6-Methylquinolin-2-yl)morpholine | Methyl group on quinoline | Exhibits different biological activity profiles |
| 5-Nitroquinolin | Nitro group on quinoline | Notable for antibacterial properties |
These comparisons highlight the versatility of morpholine and quinoline derivatives in medicinal chemistry while emphasizing the distinct biological activities that may arise from slight structural variations .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(8-(Benzyloxy)quinolin-2-yl)morpholine, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, 8-hydroxyquinoline derivatives are alkylated using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyloxy group. Subsequent coupling with morpholine derivatives is achieved via Buchwald-Hartwig amination or SNAr reactions. Yield optimization requires controlled temperature (80–120°C), inert atmosphere (Ar), and stoichiometric ratios of reagents (1:1.2 for quinoline:morpholine precursors) .
- Data : NMR and HRMS are critical for structural validation. For instance, δ 8.19–7.63 ppm in ¹H NMR confirms quinoline proton environments, while ESI-MS peaks (e.g., m/z 424.30 [M+Na]⁺) verify molecular weight .
Q. How is the structural conformation of this compound characterized, and what analytical techniques are prioritized?
- Methodology : X-ray crystallography and DFT calculations resolve bond angles and ring critical points. For derivatives, IR spectroscopy identifies functional groups (e.g., C-O stretches at 1087 cm⁻¹ for morpholine), while ¹³C NMR distinguishes carbonyl and aromatic carbons .
- Data : In (5-chloro-quinolin-8-yloxy) acetic acid analogs, bond critical points (ρ ≈ 0.3 e·Å⁻³) and Laplacian values (∇²ρ ≈ –0.5 e·Å⁻⁵) confirm covalent bonding .
Advanced Research Questions
Q. What strategies address contradictions in reported biological activities (e.g., anticonvulsant vs. antifungal) of quinoline-morpholine hybrids?
- Methodology : Comparative structure-activity relationship (SAR) studies are essential. For example, replacing the benzyloxy group with electron-withdrawing substituents (e.g., Cl, NO₂) enhances antifungal activity by 40–60% (IC₅₀: 2–5 µM) but reduces anticonvulsant efficacy (ED₅₀: >100 mg/kg). In vitro assays (e.g., MTT for cytotoxicity) and in vivo models (e.g., PTZ-induced seizures) clarify these discrepancies .
- Data : He et al. (2012) reported ED₅₀ values of 25 mg/kg for anticonvulsant derivatives, while Kholodniak et al. (2020) observed antifungal IC₅₀ values of 3.2 µM for analogs with chloro-substituted morpholines .
Q. How can computational methods guide the design of this compound derivatives for kinase inhibition (e.g., GSK-3β)?
- Methodology : Virtual screening (e.g., molecular docking with AutoDock Vina) identifies key interactions. For example, the quinoline core binds to GSK-3β’s ATP pocket (ΔG ≈ –9.2 kcal/mol), while the morpholine group stabilizes via H-bonds with Lys85. MD simulations (100 ns) assess stability, with RMSD <2 Å indicating robust binding .
- Data : VB-037, a morpholine-quinoline hybrid, showed 70% inhibition of GSK-3β at 10 µM, validated by Western blotting of tau hyperphosphorylation in SH-SY5Y cells .
Q. What are the challenges in optimizing regioselectivity during the synthesis of quinoline-morpholine hybrids?
- Methodology : Regioselectivity in Friedländer annulation or Suzuki coupling is controlled by catalyst choice (e.g., Pd(OAc)₂/XPhos for C2-morpholine coupling) and solvent polarity (DMF > THF). Competing pathways (e.g., C4 vs. C2 substitution) are monitored via TLC and LC-MS .
- Data : Using PdCl₂(PPh₃)₂ in DMF at 100°C achieves >90% C2-selectivity, while Pd(OAc)₂ in THF yields 60% C4-substituted byproducts .
Methodological Guidance
Q. How to resolve spectral overlaps in NMR analysis of morpholine-quinoline derivatives?
- Approach : Use 2D NMR (e.g., COSY, HSQC) to assign overlapping aromatic protons. For example, HSQC correlates δ 7.95 ppm (¹H) with δ 125.5 ppm (¹³C), distinguishing quinoline C8-H from benzyloxy protons .
Q. What in vitro assays are most reliable for evaluating neuroprotective activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
